molecular formula C13H12ClNO3S B2386812 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 321431-06-5

3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2386812
CAS No.: 321431-06-5
M. Wt: 297.75
InChI Key: SACYDQDBSOLPPE-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that belongs to the class of sulfonyl pyridinones This compound is characterized by the presence of a sulfonyl group attached to a pyridinone ring, which is further substituted with a 4-chlorophenyl group and two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, 4,6-dimethyl-2-pyridone, and suitable bases.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The base, such as triethylamine or pyridine, is added to facilitate the reaction.

    Reaction Mechanism: The sulfonyl chloride reacts with the pyridone in the presence of the base to form the desired sulfonyl pyridinone product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACYDQDBSOLPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332244
Record name 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321431-06-5
Record name 3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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